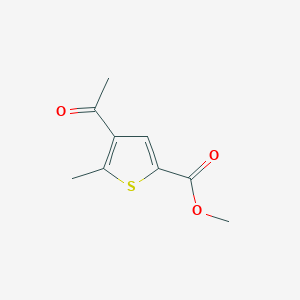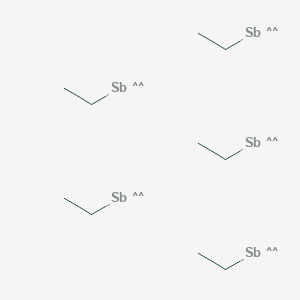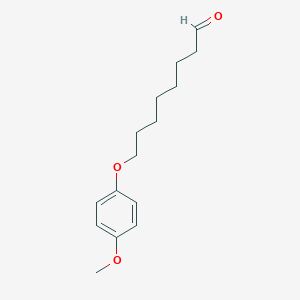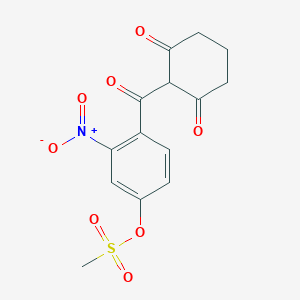
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione, which is then reacted with a suitable nitrophenyl derivative under controlled conditions. The final step involves the introduction of the methanesulfonate group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the methanesulfonate ester.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-aminophenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-hydroxyphenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-chlorophenyl methanesulfonate
Uniqueness
Compared to similar compounds, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate stands out due to its nitro group, which imparts unique reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations that are not possible with other derivatives.
Propiedades
Número CAS |
126070-60-8 |
|---|---|
Fórmula molecular |
C14H13NO8S |
Peso molecular |
355.32 g/mol |
Nombre IUPAC |
[4-(2,6-dioxocyclohexanecarbonyl)-3-nitrophenyl] methanesulfonate |
InChI |
InChI=1S/C14H13NO8S/c1-24(21,22)23-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
Clave InChI |
MAPXZHNGBCCSFO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



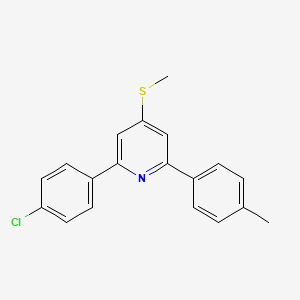
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)




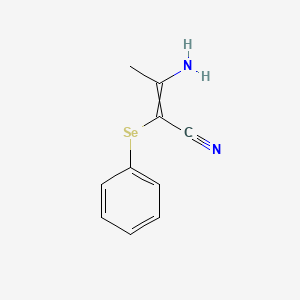
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
